molecular formula C15H17N7O B10895865 N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10895865
M. Wt: 311.34 g/mol
InChI Key: LMGZPMKUCWKJJM-UHFFFAOYSA-N
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Description

N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound features a pyrazole ring fused with a triazolopyrimidine moiety, making it a versatile scaffold for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrazole and triazole derivatives under controlled conditions. The reaction conditions often include the use of catalysts such as Rhodium (III) and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with molecular targets such as CDK2/cyclin A2. By inhibiting this kinase, the compound can disrupt the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The pathways involved include the modulation of cell cycle checkpoints and the induction of apoptotic signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDK2. This makes it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C15H17N7O

Molecular Weight

311.34 g/mol

IUPAC Name

N-(2-cyclopentyl-5-methylpyrazol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C15H17N7O/c1-10-9-12(22(19-10)11-5-2-3-6-11)17-14(23)13-18-15-16-7-4-8-21(15)20-13/h4,7-9,11H,2-3,5-6H2,1H3,(H,17,23)

InChI Key

LMGZPMKUCWKJJM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=NN3C=CC=NC3=N2)C4CCCC4

Origin of Product

United States

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